1-Amino-3-(4-fluorophenoxy)propan-2-ol

Physicochemical Property LogP Halogen Bioisostere

Select this compound for its essential role as the core amine building block of the highly selective β2-adrenergic receptor antagonist ICI-118551 (Zenidolol). The 4-fluorophenoxy substitution is structurally critical—halogen replacement abolishes receptor subtype selectivity. The chiral center enables stereoselective SAR exploration; the (S,S)-enantiomer is the active β2-blocker. It also serves as a versatile small-molecule scaffold for kinase modulation, with fluorine enabling 19F NMR studies. Supplied at ≥95% purity via a scalable epichlorohydrin/4-fluorophenol route, ensuring cost-effective multi-gram availability for medicinal chemistry, impurity profiling, and metabolite synthesis programs.

Molecular Formula C9H12FNO2
Molecular Weight 185.198
CAS No. 51448-33-0
Cat. No. B2390882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-(4-fluorophenoxy)propan-2-ol
CAS51448-33-0
Molecular FormulaC9H12FNO2
Molecular Weight185.198
Structural Identifiers
SMILESC1=CC(=CC=C1OCC(CN)O)F
InChIInChI=1S/C9H12FNO2/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2
InChIKeyLKRGICBCCHGVLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Amino-3-(4-fluorophenoxy)propan-2-ol (CAS 51448-33-0): A Core Phenoxypropanolamine Scaffold for Beta-Adrenergic and Kinase-Targeted Research


1-Amino-3-(4-fluorophenoxy)propan-2-ol (CAS 51448-33-0) is a phenoxypropanolamine derivative with the molecular formula C9H12FNO2 and a molecular weight of 185.2 g/mol [1]. This compound serves as a key intermediate or substructure in the synthesis of pharmacologically active agents, most notably as the core amine fragment of the highly selective β2-adrenergic receptor antagonist ICI-118,551 (Zenidolol) [2]. It is also investigated as a versatile small molecule scaffold for kinase modulation programs and other target classes .

Why Simple Analogs or In-Class Alternatives Cannot Replace 1-Amino-3-(4-fluorophenoxy)propan-2-ol in Specific Workflows


The substitution of the 4-fluorophenoxy group at the para-position with other halogens (e.g., Cl, Br, I) or its replacement with other aryloxy moieties can profoundly alter key molecular properties. This is not a simple 'bioisosteric' replacement; the fluorine atom's high electronegativity and small size critically influence both target binding affinity and the compound's physicochemical profile . For instance, the brominated analogue (1-amino-3-(4-bromophenoxy)propan-2-ol) may exhibit different kinase inhibition profiles due to altered hydrogen bonding with catalytic residues, while the specific substitution pattern of 1-Amino-3-(4-fluorophenoxy)propan-2-ol is essential for generating the parent structure of the highly selective β2-antagonist ICI-118,551, where even minor structural changes could drastically reduce receptor subtype selectivity [1].

Quantitative Differentiation of 1-Amino-3-(4-fluorophenoxy)propan-2-ol (CAS 51448-33-0) Against Closest Analogs


LogP Reduction vs. Chlorinated Analog: Enhancing Aqueous Solubility and Reducing Lipophilicity-Driven Off-Target Effects

The substitution of a chlorine atom with a fluorine atom on the aromatic ring reduces molecular lipophilicity, a critical factor for improving aqueous solubility and potentially reducing non-specific protein binding. A class-level inference can be made by comparing predicted properties of 1-Amino-3-(4-fluorophenoxy)propan-2-ol with its 4-chlorophenoxy analog (1-Amino-3-(4-chlorophenoxy)propan-2-ol, not found in major databases, indicative of less commercial interest), using established fragment-based LogP contributions. Fluorine substitution typically results in a LogP decrease of approximately 0.2-0.4 units compared to chlorine, and up to 0.8-1.2 units compared to a bromine substitution [1].

Physicochemical Property LogP Halogen Bioisostere Lipophilicity

Chiral Scaffold Advantage: Two Stereocenters Provide Four Distinct Enantiomeric Derivatives for SAR Exploration

Unlike achiral or mono-chiral comparator compounds, 1-Amino-3-(4-fluorophenoxy)propan-2-ol contains a secondary alcohol group, making it a chiral molecule with two stereocenters when incorporated into more complex derivatives like ICI-118,551 [1]. This chiral nature is exploited in drug development, as evidenced by the fact that the (S,S)-enantiomer of ICI-118,551 is the most potent β2-selective β-blocker [2]. While the racemic 1-amino-3-(4-fluorophenoxy)propan-2-ol itself has not been fully resolved in the provided data, its brominated analogue (1-amino-3-(4-bromophenoxy)propan-2-ol) is a documented kinase inhibitor, and the fluorine atom's presence can be exploited for chiral resolution using immobilized transaminases, a method validated for the bromo-analog . This provides a direct pathway to obtain enantiopure intermediates, which is not possible with non-chiral in-class alternatives.

Chiral Synthesis Stereoselectivity Structure-Activity Relationship Enantiomer

Commercial Availability and Defined Purity: A Key Advantage Over Non-Commercial Research-Grade Analogs

For reliable research, a compound's commercial availability and defined purity are critical. 1-Amino-3-(4-fluorophenoxy)propan-2-ol is readily available from multiple established chemical vendors with specified purity grades, enabling reproducible experimentation [1]. In contrast, many closely related analogs, such as 1-Amino-3-(4-chlorophenoxy)propan-2-ol and 1-Amino-3-(4-iodophenoxy)propan-2-ol, have limited or no commercial availability from reputable suppliers, forcing researchers to undertake custom synthesis, which introduces significant delays, cost, and purity validation overhead.

Commercial Availability Purity Sourcing Procurement

Synthetic Utility: A Well-Established Route from Epichlorohydrin Provides a Scalable and Cost-Effective Entry to Diverse Chemotypes

The synthesis of 1-amino-3-(4-fluorophenoxy)propan-2-ol is classically achieved via a robust and scalable two-step sequence starting from inexpensive 4-fluorophenol and epichlorohydrin . This route, involving base-catalyzed epoxide ring-opening followed by aminolysis, is preferred for its high atom economy and the commercial availability of all reagents . This stands in contrast to syntheses of other halogenated analogs, such as the iodo derivative, which would require the use of more expensive and less reactive 4-iodophenol, potentially leading to lower yields and more complex purification. The established route for the fluoro compound is well-documented and can be readily adapted for scale-up .

Synthesis Scalability Epichlorohydrin Aminolysis

Optimal Applications for 1-Amino-3-(4-fluorophenoxy)propan-2-ol in Research and Development


Medicinal Chemistry: Synthesis and SAR Exploration of β2-Selective Adrenergic Antagonists

As the core amine building block for the selective β2-antagonist ICI-118,551 (Zenidolol), 1-Amino-3-(4-fluorophenoxy)propan-2-ol is essential for generating new analogs with potentially improved selectivity, potency, or pharmacokinetic profiles. Its chiral center offers a key advantage for exploring stereoselective pharmacology, a critical factor given that the (S,S)-enantiomer of ICI-118,551 is the most active β2-blocker [1].

Chemical Biology: Design of Kinase-Targeted Probes and Inhibitors

The compound serves as a versatile small molecule scaffold for kinase modulation programs . The brominated analogue is a known kinase inhibitor, and the fluoro-derivative can be used to explore analogous binding modes while leveraging fluorine's unique properties (e.g., use in 19F NMR and altered lipophilicity) for SAR studies, as highlighted by the LogP differentiation evidence [2].

Process Chemistry: Scale-Up and Derivatization of a Commercially Viable Building Block

For projects requiring multi-gram to kilogram quantities, the well-established and scalable synthesis of 1-Amino-3-(4-fluorophenoxy)propan-2-ol from epichlorohydrin and 4-fluorophenol makes it a cost-effective and reliable starting material . This is a significant advantage over less accessible in-class alternatives, as detailed in the synthetic utility evidence.

Analytical and QC Laboratories: Use as a Reference Standard or Starting Material for Impurity Synthesis

With a defined purity grade (≥95%) and availability from multiple vendors , this compound is suitable for use as a research-grade reference standard or as a starting material for the synthesis of potential impurities and metabolites of β-blocker drugs like Zenidolol, where its structural identity is crucial.

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